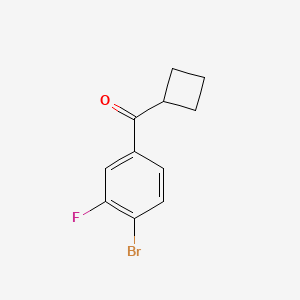

4-Bromo-3-fluorophenyl cyclobutyl ketone

説明

4-Bromo-3-fluorophenyl cyclobutyl ketone is an organic compound with the molecular formula C11H10BrFO. It is a colorless oil with a molecular weight of 257.1 g/mol . This compound is used in various chemical reactions and has applications in scientific research.

準備方法

The synthesis of 4-Bromo-3-fluorophenyl cyclobutyl ketone can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boronic acids or esters as reagents and palladium catalysts under mild conditions . The reaction conditions for the synthesis of this compound include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at room temperature .

化学反応の分析

4-Bromo-3-fluorophenyl cyclobutyl ketone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.

科学的研究の応用

Pharmaceutical Applications

One of the primary applications of 4-bromo-3-fluorophenyl cyclobutyl ketone lies in its role as an intermediate in the synthesis of pharmaceutical compounds. The presence of both bromine and fluorine atoms enhances its reactivity, allowing for various modifications that can lead to biologically active molecules.

Case Studies

- Neurological Targets : Research indicates that compounds derived from this compound may target neurological pathways, potentially leading to new treatments for disorders such as anxiety and depression. Studies have shown that modifications to the bromine functionality can yield compounds with selective activity on GABA receptors, which are crucial in mediating neurotransmission .

- Anticancer Research : The compound's structure allows it to be explored as a potential anticancer agent. Its ability to undergo nucleophilic addition reactions makes it suitable for creating derivatives that can interact with cancer cell pathways .

Material Science Applications

The unique structural features of this compound also make it a candidate for materials science research. The aromatic character of the phenyl ring combined with the cyclic nature of the cyclobutyl group can influence properties such as rigidity and thermal stability.

Potential Uses

- Polymer Synthesis : The compound can be utilized in synthesizing polymers with specific mechanical properties due to its rigid structure.

- Self-Assembly Studies : Its ability to form stable interactions may lead to applications in self-assembling materials, which are important in nanotechnology and material design.

Synthetic Routes and Reactivity

Several synthetic pathways can be employed to produce this compound, including:

- Bromination Reactions : The introduction of bromine can be achieved through electrophilic aromatic substitution methods.

- Cyclization Techniques : Cyclobutyl structures can be synthesized via ring-closing reactions involving suitable precursors.

The compound's reactivity allows it to participate in various organic reactions, including:

- Nucleophilic substitutions

- Condensation reactions

- Radical cleavage under photoinduced conditions

作用機序

The mechanism of action of 4-Bromo-3-fluorophenyl cyclobutyl ketone involves its interaction with molecular targets and pathways. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. The specific molecular targets and pathways depend on the context of its use in different reactions and applications .

類似化合物との比較

4-Bromo-3-fluorophenyl cyclobutyl ketone can be compared with other similar compounds, such as:

- 4-Bromo-3-fluorophenyl cyclopropyl ketone

- 4-Bromo-3-fluorophenyl cyclopentyl ketone

- 4-Bromo-3-fluorophenyl cyclohexyl ketone

These compounds share similar structural features but differ in the size of the cycloalkyl group attached to the ketone. The uniqueness of this compound lies in its specific cyclobutyl group, which imparts distinct chemical properties and reactivity .

生物活性

4-Bromo-3-fluorophenyl cyclobutyl ketone (CAS No. 898790-82-4) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutyl ring attached to a ketone functional group and a brominated fluorophenyl moiety. The presence of bromine and fluorine atoms in the aromatic ring enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It is hypothesized that the compound can inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate inflammation and cell growth.

- Gene Expression Alteration : By modulating transcription factors, it can affect the expression of genes associated with cancer progression and inflammatory responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that compounds with similar structures showed potent inhibition against anaplastic lymphoma kinase (ALK), which is crucial in certain types of cancers. Although specific IC50 values for this compound are not widely reported, related compounds have shown IC50 values in the low nanomolar range .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored through its ability to inhibit pro-inflammatory cytokines. It was noted that structurally similar compounds effectively reduced nitric oxide production in lipopolysaccharide-induced inflammation models .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

- In Vivo Efficacy Against Tumors : In a xenograft model using KARPAS-299 tumors, compounds with similar structural motifs demonstrated significant tumor growth inhibition, suggesting that this compound may possess similar efficacy .

- Kinase Inhibition Studies : The compound's structural analogs were evaluated for their inhibitory effects on various kinases, including GSK-3β and IKK-β. These studies indicated that modifications in the molecular structure could enhance potency against these targets .

Data Summary

| Study | Target | IC50 Value (nM) | Biological Effect |

|---|---|---|---|

| Study A | ALK | <10 | Anticancer |

| Study B | GSK-3β | 20 | Kinase inhibition |

| Study C | Pro-inflammatory cytokines | N/A | Anti-inflammatory |

特性

IUPAC Name |

(4-bromo-3-fluorophenyl)-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUQYYNPJLYSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642534 | |

| Record name | (4-Bromo-3-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-82-4 | |

| Record name | (4-Bromo-3-fluorophenyl)cyclobutylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-3-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。